molecular formula C15H12Br2O4 B2424555 3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzoic acid CAS No. 1153461-81-4

3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzoic acid

Cat. No. B2424555
CAS RN: 1153461-81-4
M. Wt: 416.065
InChI Key: FIDLJFYDDBKAEF-UHFFFAOYSA-N
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Description

3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzoic acid is a chemical compound with the molecular formula C14H10Br2O3 . It has an average mass of 386.035 Da and a monoisotopic mass of 383.899658 Da .

Scientific Research Applications

Photosensitizing Properties

The compound 3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzoic acid has been studied for its potential applications in photodynamic therapy, a treatment method for cancer. A study demonstrated that certain bromophenol derivatives, closely related structurally to this compound, possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties make them remarkably potent as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antioxidant Activity

Some studies have isolated bromophenol derivatives, closely related to this compound, from marine sources like the red alga Rhodomela confervoides. These compounds exhibited potent antioxidant activity, stronger than or comparable to conventional antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. This suggests that such bromophenol derivatives, including the one , may find applications as natural antioxidants in food preservation or pharmaceuticals to mitigate oxidative stress-related issues (Li, Li, Gloer, & Wang, 2011).

Chemical Synthesis and Material Sciences

The structural and synthesis-related studies of bromophenol derivatives, including this compound, contribute to the development of various chemical synthesis methodologies. For instance, studies on the influence of methoxy-substituents on the strength of Br … Br type II halogen bonds in bromobenzoic acid derivatives provide valuable insights into molecular interactions and crystal structure formation, which are fundamental in material sciences and the development of new materials (Raffo et al., 2016).

Future Directions

A related compound, ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate, has shown high cyclooxygenase inhibitory activity and favorable pharmacokinetic properties, making it a possible lead to design and develop potent COX inhibitors . This suggests that 3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzoic acid and similar compounds could be further explored for their potential therapeutic applications.

properties

IUPAC Name

3-bromo-4-[(4-bromophenyl)methoxy]-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br2O4/c1-20-13-7-10(15(18)19)6-12(17)14(13)21-8-9-2-4-11(16)5-3-9/h2-7H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDLJFYDDBKAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)Br)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Br2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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